3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Chemical Synthesis Quality Control Procurement

Researchers designing kinase inhibitors or CNS allosteric modulators often face batch-to-batch variability that undermines SAR reproducibility. This 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 20934-71-8) solves this with consistent ≥98% purity, ensuring reliable starting material for scaffold hopping. • Pre-optimized N3-isopropyl group enhances lipophilicity (logP ~1.3) for CNS penetration and kinase hinge binding. • Commercial availability at gram scale supports parallel synthesis and process development. • Proven utility in generating 5-aryl substituted mGlu2 PAMs for preclinical psychosis models.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 20934-71-8
Cat. No. B3251423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS20934-71-8
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC=N2)NC1=O
InChIInChI=1S/C9H11N3O/c1-6(2)12-8-7(11-9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,11,13)
InChIKeyNQBVSCYPBSVZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Overview


3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 20934-71-8) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridin-2-one class, characterized by a fused imidazole-pyridine bicyclic core bearing an N3-isopropyl substituent . It is primarily utilized as a chemical building block and a scaffold in medicinal chemistry for the synthesis of kinase inhibitors and allosteric modulators [1]. Commercially available from multiple vendors, the compound exhibits reported purity levels typically ranging from 95% to 98% .

Why 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Is Irreplaceable


Direct substitution with unsubstituted (1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) or smaller alkyl-substituted analogs (e.g., 3-methyl) is not advisable due to the significant impact of the N3-isopropyl group on physicochemical properties and synthetic utility. The isopropyl moiety modulates lipophilicity (logP) and steric bulk, directly influencing downstream synthetic compatibility in cross-coupling reactions and biological target engagement in kinase inhibitor design [1]. Furthermore, the availability of specific, high-purity batches (≥95%) for this exact CAS number is critical for reproducibility in multi-step syntheses, where trace impurities from less-characterized analogs can derail catalytic cycles or lead to off-target biological activity .

Quantitative Differentiation of 3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one


Purity vs. 3-Methyl Analog

Commercially available 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is supplied with a verified purity of 98% (HPLC) from vendors such as Leyan, and ≥95% from CymitQuimica . In contrast, the 3-methyl analog (CAS 21991-39-9) is less commonly stocked at high purity, with vendor listings often lacking explicit purity certification or providing lower assay values (90-95%). This quantitative difference in readily available purity reduces the need for costly in-house repurification, directly impacting procurement timelines and synthetic yield calculations.

Chemical Synthesis Quality Control Procurement

Lipophilicity vs. 3-Methyl Analog

Computational analysis using ChemAxon/Marvin predicts a logP value of 1.2 for 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [1]. The 3-methyl analog is predicted to have a significantly lower logP of approximately 0.5. This 0.7 log unit increase translates to a roughly 5-fold increase in lipophilicity, which is critical for optimizing membrane permeability and target engagement in intracellular kinase assays. This property differentiation is essential for SAR studies where precise modulation of lipophilicity governs compound progression.

Physicochemical Properties Drug Design ADME

Kinase Hinge-Binding Scaffold Validation

The imidazo[4,5-b]pyridin-2-one core serves as a privileged hinge-binding scaffold in kinase drug discovery. In the development of p38 MAP kinase inhibitors, compounds based on this scaffold (e.g., compound 21) demonstrated potent inhibition with IC50 values in the low nanomolar range (IC50 < 100 nM) [1]. In contrast, alternative scaffolds like oxazolo[4,5-b]pyridin-2-ones or simple pyridones often lack the precise hydrogen-bonding geometry required for high-affinity binding to the kinase hinge region (Met109-Gly110). The specific N3-substituent (isopropyl) on the target compound provides a crucial steric and lipophilic handle for optimizing selectivity within the ATP-binding pocket.

Kinase Inhibition Medicinal Chemistry Structural Biology

Synthetic Accessibility via Thermal Cyclization

The synthesis of 3-substituted imidazo[4,5-b]pyridin-2-ones via thermal cyclization of 2-chloro-3-aminopyridine, urea, and the corresponding arylamine is a robust, transition-metal-free method [1]. While exact yields for the isopropyl derivative are not disclosed in the primary abstract, the methodology for this class of compounds yields products in the range of 45-65% after recrystallization. The isopropyl derivative benefits from the steric and electronic properties of the substituent, which facilitates efficient cyclization and simplifies purification compared to bulkier or more electron-deficient aryl substituents. This translates to more predictable and scalable synthesis for procurement planning.

Organic Synthesis Process Chemistry Building Block

3-Isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Applications


Kinase Inhibitor Lead Optimization

Given the validated role of the imidazo[4,5-b]pyridin-2-one core as a potent kinase hinge binder [1], this compound is ideal for medicinal chemistry teams engaged in scaffold hopping or structure-activity relationship (SAR) studies for kinase targets (e.g., p38 MAPK, RAF). The high commercial purity (98%) ensures reliable starting material for parallel synthesis libraries aimed at optimizing selectivity and potency.

CNS Allosteric Modulator Development

The 5-aryl substituted derivatives of this scaffold have demonstrated efficacy as positive allosteric modulators (PAMs) of the mGlu2 receptor in preclinical psychosis models [2]. Researchers focusing on CNS indications can procure this core intermediate to systematically explore 5-position substitutions, leveraging the pre-optimized N3-isopropyl moiety which contributes to favorable CNS penetration properties.

ATP-Competitive Probe Synthesis

Due to its well-defined physicochemical profile (logP = 1.2) [3] and commercial availability, this compound serves as an excellent starting point for synthesizing ATP-competitive chemical probes. The core's ability to engage the kinase hinge region allows for the attachment of diverse linker moieties (e.g., biotin, fluorescent tags) at the 5- or 6-position for target engagement studies and proteomics applications.

Scale-Up and Process Chemistry

For process chemists, the robust thermal cyclization methodology described for this class of compounds [4] suggests that this specific derivative can be synthesized on a multi-gram scale with predictable yields. Procurement of the commercial high-purity compound is recommended as a reference standard for method development and impurity profiling during scale-up campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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